molecular formula C14H13BrO2 B1527712 6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1245514-96-8

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B1527712
Key on ui cas rn: 1245514-96-8
M. Wt: 293.15 g/mol
InChI Key: DPXQBNIZPADHOT-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

Methyl acrylate (6.6 L, 73 mol) was charged gradually in three equal portions (each 2.2 L, 24.6 mol) to a mixture of 6-bromo-1-indanone (8.00 kg, 37.9 mol), THF (16 L) and potassium tert-butoxide (210 g, 1.87 mol) at approximately 20-30° C. Additional potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the first portion of methyl acrylate. More potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the second portion of methyl acrylate. Further potassium tert-butoxide (4.64 kg, 41.3 mol) solution in THF (21 L) was then charged gradually at approximately 20-30° C. Solvent (21.5 L) was distilled off at approximately 65° C. and then a mixture of water (49 L) and 50%. aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C. The reaction was held at 60° C. for approximately 6 h., then cooled to 20° C. over 1 h. and then filtered after holding at 20° C. for approximately 12 h. The solids were washed with a mixture of water (8 L) and THF (4 L), and then dried to give the title compound (7.47 kg, at 92% w/w NMR assay, 23.4 mol, 62% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 1.78-1.84 (m, 2 H), 1.95 (td, 2 H), 2.32-2.38 (m, 2 H), 2.51-2.59 (m, 2 H), 3.27 (s, 2 H), 7.60 (d, 1 H), 7.81 (m, 1 H), 7.89 (m, 1 H).
Quantity
6.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.39 L
Type
solvent
Reaction Step Two
Quantity
86 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Quantity
86 g
Type
catalyst
Reaction Step Three
Quantity
8 kg
Type
reactant
Reaction Step Four
Quantity
210 g
Type
catalyst
Reaction Step Four
Name
Quantity
16 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.64 kg
Type
reactant
Reaction Step Seven
Name
Quantity
21 L
Type
solvent
Reaction Step Seven
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=O)[CH:2]=[CH2:3].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][C:14]2=[O:17])=[CH:10][CH:9]=1.[CH3:18][C:19](C)([O-])C.[K+]>C1COCC1.CC(C)([O-])C.[K+]>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][C:13]3([CH2:3][CH2:2][C:1](=[O:5])[CH2:19][CH2:18]3)[C:14]2=[O:17])=[CH:10][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
6.6 L
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
0.39 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
86 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.39 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
86 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
8 kg
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
210 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
16 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Seven
Name
Quantity
4.64 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
21 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Solvent (21.5 L) was distilled off at approximately 65° C.
ADDITION
Type
ADDITION
Details
a mixture of water (49 L) and 50%
ADDITION
Type
ADDITION
Details
aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
after holding at 20° C. for approximately 12 h
Duration
12 h
WASH
Type
WASH
Details
The solids were washed with a mixture of water (8 L) and THF (4 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.4 mol
AMOUNT: MASS 7.47 kg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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